molecular formula C12H7Cl2F3N4S B13717728 6-(3,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

6-(3,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine

Cat. No.: B13717728
M. Wt: 367.2 g/mol
InChI Key: YVMRJVZJYYKQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by the presence of dichlorophenyl, thioureido, and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichloroaniline with thiourea in the presence of a base to form the thioureido intermediate. This intermediate is then reacted with a trifluoromethylated pyrimidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioureido group to thiol or amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

6-(3,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine is unique due to the presence of the thioureido group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H7Cl2F3N4S

Molecular Weight

367.2 g/mol

IUPAC Name

[4-(3,5-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C12H7Cl2F3N4S/c13-6-1-5(2-7(14)3-6)8-4-9(12(15,16)17)20-11(19-8)21-10(18)22/h1-4H,(H3,18,19,20,21,22)

InChI Key

YVMRJVZJYYKQCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.